Dons

Description

Structure

3D Structure

Properties

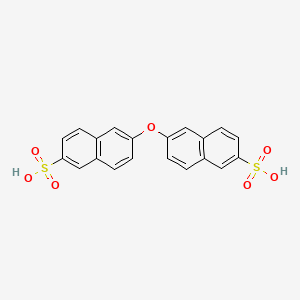

IUPAC Name |

6-(6-sulfonaphthalen-2-yl)oxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18/h1-12H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLDHCIEAUJSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185000 | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-03-4 | |

| Record name | DONS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36PQ5WGN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxynivalenol's Assault on the Intestinal Barrier: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health through the contamination of cereal grains. The intestinal epithelium, as the primary interface for nutrient absorption, is a principal target of DON's toxicity. This in-depth technical guide elucidates the molecular mechanisms by which DON compromises intestinal epithelial cell integrity, with a focus on its impact on barrier function, signaling pathways, and cell survival.

Disruption of the Intestinal Epithelial Barrier

The intestinal barrier is a critical defense mechanism, and its integrity is paramount for maintaining gut homeostasis. DON has been demonstrated to disrupt this barrier, primarily by affecting the tight junctions (TJs) that seal the paracellular space between epithelial cells. This disruption leads to increased intestinal permeability, a condition often referred to as "leaky gut."

Alterations in Transepithelial Electrical Resistance (TEER)

Transepithelial Electrical Resistance (TEER) is a key indicator of the integrity of the tight junction barrier in cell culture models. Numerous studies have shown that DON induces a dose- and time-dependent decrease in TEER in intestinal epithelial cell lines such as Caco-2 and IPEC-J2.

| Cell Line | DON Concentration | Exposure Time | Effect on TEER | Reference |

| Caco-2 | 5, 10, 50, 100 µM | 14 days | 19%, 29%, 77%, 79% decrease, respectively | [1] |

| Caco-2 | ≥5 µM | Not specified | Dose-dependent decrease | [2] |

| IPEC-1 | 5, 10, 20, 50 µM | 14 days | 58%, 69%, 75%, 97% decrease, respectively | [1] |

| IPEC-J2 | 2000 ng/mL | 24, 48, 72 hours | Significant decrease with basolateral exposure | [3][4] |

Modulation of Tight Junction Protein Expression

DON's effect on TEER is directly linked to its ability to alter the expression and localization of key tight junction proteins. Claudins and occludin are transmembrane proteins that form the core of the TJ seal, while zonula occludens (ZO) proteins are cytoplasmic proteins that anchor the transmembrane proteins to the actin cytoskeleton.

| Cell Line | DON Concentration | Exposure Time | Effect on Tight Junction Proteins | Reference |

| Caco-2 | 30 µM | 48 hours | Reduced expression of claudin-3 and claudin-4 | [1] |

| Caco-2 | 5 µM | Differentiated cells | Significantly reduced claudin-4 levels | [2] |

| IPEC-1 | 30 µM | 48 hours | Reduced signals for claudin-3 and claudin-4 | [1] |

| IPEC-J2 | 2000 ng/mL | 24, 48, 74 hours | No significant change in ZO-1 and claudin-3 expression by Western blot, but delocalization of ZO-1 observed by immunofluorescence | [3][4][5] |

| IPEC-J2 | Not specified | 6 and 12 hours | Increased claudin 1, claudin 3, and occludin mRNA expression | [6] |

Activation of Intracellular Signaling Pathways

DON's toxicity is mediated by its ability to activate several key intracellular signaling pathways, primarily through a process known as ribotoxic stress. By binding to the ribosomal peptidyl transferase center, DON inhibits protein synthesis and triggers a signaling cascade that affects cell survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are central to the cellular response to DON. Activation of these kinases plays a crucial role in DON-induced inflammation and apoptosis.[7]

-

p38 and ERK1/2: DON has been shown to effectively increase the phosphorylation of p38 and ERK1/2 in IPEC-J2 cells.[8] The activation of these pathways is linked to the upregulation of inflammatory factors.

-

JNK: DON also induces the phosphorylation of JNK in IPEC-J2 cells.[6]

The activation of MAPKs by DON is a rapid process, with increased phosphorylation observed after short exposure times.

Apoptosis

DON is a potent inducer of apoptosis, or programmed cell death, in intestinal epithelial cells. This process is a key contributor to the disruption of the intestinal barrier. The apoptotic cascade initiated by DON involves the activation of caspases and is regulated by various signaling molecules.

-

Caspase-3 Activation: DON has been shown to induce the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[9]

-

FOXO3a Signaling: The transcription factor FOXO3a has been identified as a key mediator of DON-induced apoptosis in IPEC-J2 cells.[10]

-

Autophagy-Promoted Apoptosis: Studies have indicated that DON-induced autophagy can promote apoptosis in intestinal epithelial cells.[11]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of DON. The following are summarized protocols for key in vitro assays.

Cell Culture

-

Caco-2 Cells: These human colon adenocarcinoma cells are a well-established model for the intestinal barrier. They are typically cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.

-

IPEC-J2 Cells: This non-transformed porcine intestinal epithelial cell line is a relevant model for agricultural research. They form a polarized monolayer with functional tight junctions.

Transepithelial Electrical Resistance (TEER) Measurement

-

Cell Seeding: Seed Caco-2 or IPEC-J2 cells onto permeable Transwell® inserts.

-

Differentiation: Culture the cells until a stable, high TEER value is reached, indicating the formation of a confluent monolayer.

-

DON Treatment: Add DON to the apical and/or basolateral compartments at the desired concentrations.

-

Measurement: Measure TEER at various time points using an epithelial volt-ohm meter.

-

Data Analysis: Calculate the percentage decrease in TEER relative to control (untreated) cells.

Western Blotting for Tight Junction and Signaling Proteins

-

Cell Lysis: After DON treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., claudins, ZO-1, phospho-p38, total p38, etc.), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining for Tight Junction Protein Localization

-

Cell Culture: Grow cells on permeable supports or coverslips.

-

DON Treatment: Expose cells to DON.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Antibody Incubation: Incubate with a primary antibody against the tight junction protein of interest (e.g., ZO-1), followed by a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Visualize the localization of the tight junction proteins using a fluorescence or confocal microscope.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat cells with DON for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

Deoxynivalenol exerts its toxic effects on intestinal epithelial cells through a multifaceted mechanism of action. By disrupting the tight junction barrier, activating stress-activated signaling pathways like the MAPKs, and inducing apoptosis, DON compromises the integrity of the intestinal epithelium. This can lead to increased intestinal permeability and a subsequent inflammatory response, with significant implications for overall health. A thorough understanding of these molecular mechanisms is essential for the development of effective strategies to mitigate the adverse effects of DON exposure in both humans and animals. Further research is warranted to fully elucidate the complex interplay between the various signaling pathways activated by DON and to identify potential therapeutic targets for the prevention and treatment of DON-induced intestinal injury.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Impact of deoxynivalenol and kaempferol on expression of tight junction proteins at different stages of Caco-2 cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vulnerability of Polarised Intestinal Porcine Epithelial Cells to Mycotoxin Deoxynivalenol Depends on the Route of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot of tight junction proteins ZO-1 and claudin-3 in IPEC-J2 cells treated with deoxynivalenol (DON). [plos.figshare.com]

- 6. Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathway of deoxynivalenol-induced apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Deoxynivalenol and Its Derivatives: An In-depth Technical Guide

Executive Summary

Deoxynivalenol (DON), a type B trichothecene mycotoxin, is a pervasive contaminant of cereal grains worldwide, posing a significant threat to human and animal health. Produced primarily by Fusarium species, DON and its acetylated and modified derivatives disrupt cellular functions, leading to a spectrum of toxic effects. This technical guide provides a comprehensive overview of the toxicological profile of DON and its principal derivatives—3-acetyldeoxynivalenol (3-ADON), 15-acetyldeoxynivalenol (15-ADON), and deoxynivalenol-3-glucoside (DON-3G). It details their mechanisms of action, toxicokinetics, and specific organ toxicities, with a focus on quantitative data and experimental methodologies for researchers and drug development professionals.

Introduction

Deoxynivalenol, colloquially known as vomitoxin due to its emetic effects in swine, is one of the most frequently detected mycotoxins in agricultural commodities like wheat, corn, and barley.[1][2] Its presence in the food and feed chain is a major concern, leading to acute and chronic health issues. DON's toxicity is often compounded by the co-occurrence of its derivatives, which can possess distinct toxicological properties. This guide synthesizes current knowledge on the toxicology of DON, 3-ADON, 15-ADON, and the "masked" mycotoxin DON-3G, providing a basis for improved risk assessment and the development of mitigation strategies.

Mechanism of Toxicity: The Ribotoxic Stress Response

The primary molecular mechanism underlying the toxicity of DON and its acetylated derivatives is the inhibition of protein synthesis.[1][3] This occurs through high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit, disrupting the function of eukaryotic ribosomes.[3][4] This binding event triggers a cellular cascade known as the ribotoxic stress response , which rapidly activates Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[3][5]

The activation of these signaling pathways is central to DON's toxic effects, leading to a range of dose-dependent cellular outcomes:

-

Low-Dose Exposure: Leads to immunostimulation characterized by the upregulation of pro-inflammatory cytokines, chemokines, and other inflammatory genes.[3][5]

-

High-Dose Exposure: Promotes apoptosis (programmed cell death), cell cycle arrest, and immunosuppression.[3][5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

-

Absorption: DON is rapidly and efficiently absorbed from the upper gastrointestinal tract, including the stomach and proximal small intestine.

-

Distribution: Following absorption, DON is distributed throughout the body, with the potential to cross the blood-brain barrier. It does not significantly accumulate in tissues.

-

Metabolism: DON undergoes limited phase I metabolism. The primary metabolic pathway in most animals is phase II conjugation, forming DON-glucuronide, which is a major urinary biomarker of exposure.[6] In the gut, intestinal microbiota can de-epoxidize DON to the much less toxic metabolite, deepoxy-deoxynivalenol (DOM-1).[7] Plants metabolize DON into "masked" mycotoxins, most notably DON-3-glucoside (DON-3G), via glucosylation.[8][9]

-

Excretion: DON and its metabolites are primarily excreted in the urine and feces.

Comparative Toxicity of DON and its Derivatives

The toxicity of DON derivatives varies significantly, which is a critical consideration for risk assessment.

-

3-Acetyldeoxynivalenol (3-ADON): Generally considered to be less toxic than DON. Studies on intestinal cells show it has a weaker effect on cell proliferation compared to DON.[10]

-

15-Acetyldeoxynivalenol (15-ADON): Consistently demonstrated to be more potent and toxic than DON, particularly to the intestinal epithelium.[10] This heightened toxicity is attributed to its greater ability to activate the MAPK signaling pathways (ERK1/2, p38, and JNK) at lower doses.[10] It causes more severe histological lesions and impairment of the intestinal barrier function compared to both DON and 3-ADON.[10] However, its acute toxicity relative to DON can depend on the route of administration.[11]

-

Deoxynivalenol-3-glucoside (DON-3G): This "masked" mycotoxin exhibits significantly lower toxicity than its parent compound, DON. The addition of a glucose molecule prevents DON-3G from binding to the ribosome, thereby inhibiting its ability to trigger the ribotoxic stress response.[8] However, a major health concern is that DON-3G can be hydrolyzed by human gut microbiota in the large intestine, releasing the parent DON molecule and contributing to the overall toxic burden.[12]

Toxicological Effects on Organ Systems

Gastrointestinal Tract

The gut is the first and primary target for ingested DON and its derivatives.[10]

-

Acute Effects: High-dose exposure is associated with gastroenteritis, vomiting, diarrhea, and feed refusal.[3][6]

-

Chronic Effects: Low-dose, chronic exposure leads to impaired intestinal barrier function by altering the expression of tight junction proteins. This can result in increased intestinal permeability ("leaky gut").

-

Histopathology: DON and its derivatives cause morphological damage to the intestinal lining, including villus atrophy and reduced crypt depth.[10][11] As noted, 15-ADON induces more severe intestinal lesions than DON or 3-ADON.[10]

Immune System

DON is a potent immunomodulator with dose-dependent effects.

-

Immunostimulation (Low Doses): Activates immune cells and upregulates the expression of pro-inflammatory cytokines and chemokines.[5]

-

Immunosuppression (High Doses): Induces apoptosis in leukocytes (T-cells, B-cells, macrophages), leading to immunosuppression and increased susceptibility to infectious diseases.[5]

Reproductive and Developmental Toxicity

DON exposure can impair reproduction and development, primarily as a consequence of maternal toxicity.[6] Chronic low-dose exposure in animal models is linked to anorexia, growth retardation, and altered neuroendocrine signaling, which can indirectly affect fetal development.[6][13]

Quantitative Toxicological Data

Quantitative data provides a basis for comparing the acute toxicity of these compounds. The following table summarizes LD50 values for DON and 15-ADON in B6C3F1 female mice.

| Compound | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Deoxynivalenol (DON) | Oral | 78 | [11] |

| Deoxynivalenol (DON) | Intraperitoneal (IP) | 49 | [11] |

| 15-Acetyldeoxynivalenol (15-ADON) | Oral | 34 | [11] |

| 15-Acetyldeoxynivalenol (15-ADON) | Intraperitoneal (IP) | 113 | [11] |

Table 1: Comparative Acute Toxicity (LD50) of DON and 15-ADON in Mice.

These data highlight that 15-ADON is more acutely toxic than DON when ingested orally, but less toxic via intraperitoneal injection, suggesting a significant role of first-pass metabolism and the direct impact on the gastrointestinal tract.[11]

Experimental Protocols & Methodologies

The toxicological assessment of DON and its derivatives employs a range of in vitro, ex vivo, and in vivo models.

In Vitro Models

-

Cell Lines: Human intestinal epithelial cell lines, such as Caco-2 and porcine IPEC-J2, are commonly used. Caco-2 cells can differentiate to form a polarized monolayer, making them ideal for studying intestinal barrier function.

-

Key Assays:

-

Cytotoxicity: Cell viability is assessed using assays like MTT or WST-1, which measure metabolic activity.

-

Barrier Function: Transepithelial Electrical Resistance (TEER) is measured across a Caco-2 cell monolayer to quantify the integrity of the intestinal barrier. A decrease in TEER indicates impaired barrier function.[8]

-

Mechanism of Action: Western blotting is used to detect the phosphorylation (activation) of MAPK proteins (p-p38, p-JNK). Gene expression of cytokines and tight junction proteins is quantified using quantitative polymerase chain reaction (qPCR) or RNA-sequencing.

-

Ex Vivo Models

-

Methodology: Intestinal explant cultures, often from pig jejunum, involve maintaining small sections of intestinal tissue in a culture medium. These explants are then exposed to DON or its derivatives.

-

Endpoints: This model allows for the assessment of acute toxicity in a system that preserves the complex, three-dimensional architecture of the intestine. Endpoints include histomorphological analysis (measuring villus height and crypt depth) and analysis of gene expression.[8]

In Vivo Models

-

Animal Models: Mice and pigs are frequently used due to their sensitivity to DON. Pigs are considered an excellent model for human gastrointestinal effects.

-

Methodology: Toxin exposure is typically achieved through oral gavage or by feeding animals diets naturally or artificially contaminated with DON and its derivatives for a specified period.

-

Endpoints: A wide range of endpoints are evaluated, including:

-

Clinical signs (emesis, feed refusal).

-

Growth performance (body weight gain, feed conversion efficiency).

-

Histopathological examination of tissues (intestine, liver, lymphoid tissues, bone marrow).[11]

-

Immunological parameters (serum cytokine levels, lymphocyte populations).

-

Conclusion

The toxicological profile of deoxynivalenol is complex, characterized by a primary mechanism of ribotoxic stress that triggers widespread cellular disruption via MAPK signaling. Its derivatives are not of equal toxicity; 15-ADON is notably more potent than DON in causing intestinal damage, while 3-ADON is less so. The "masked" mycotoxin DON-3G, though less toxic itself, acts as a precursor that can release active DON within the gastrointestinal tract. A thorough understanding of the distinct toxicities and mechanisms of these compounds is essential for accurate human and animal health risk assessments and for the establishment of appropriate regulatory limits in food and feed. Future research should continue to elucidate the combined toxic effects of these co-contaminants to better reflect real-world exposure scenarios.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Deoxynivalenol: Mechanisms of action and its effects on various terrestrial and aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxynivalenol: mechanisms of action, human exposure, and toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal toxicity of the masked mycotoxin deoxynivalenol-3-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low Toxicity of Deoxynivalenol-3-Glucoside in Microbial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scabusa.org [scabusa.org]

- 13. mdpi.com [mdpi.com]

Deoxynivalenol Biosynthesis in Fusarium graminearum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium graminearum, a filamentous ascomycete, is the primary causative agent of Fusarium Head Blight (FHB) in cereal crops such as wheat, barley, and maize. Beyond the significant yield losses, a major concern associated with F. graminearum infection is the contamination of grain with mycotoxins, primarily the trichothecene deoxynivalenol (DON), also known as vomitoxin. DON poses a significant threat to food and feed safety, causing a range of adverse health effects in humans and livestock, including gastroenteritis, immune system modulation, and reduced feed intake in animals. The biosynthesis of DON is a complex process involving a cascade of enzymatic reactions encoded by a cluster of genes known as the TRI genes. Understanding the intricate molecular mechanisms governing DON production is paramount for the development of effective strategies to mitigate mycotoxin contamination in agricultural commodities and for the identification of novel targets for antifungal drug development.

This technical guide provides an in-depth overview of the deoxynivalenol biosynthesis pathway in Fusarium graminearum, detailing the genetic and regulatory networks, key enzymatic steps, and relevant experimental methodologies.

The Deoxynivalenol Biosynthesis Pathway: Core Genes and Enzymatic Steps

The biosynthesis of DON from the primary metabolite farnesyl pyrophosphate (FPP) is a multi-step process catalyzed by enzymes encoded by the TRI gene cluster. In F. graminearum, the majority of these genes are located in a core cluster on chromosome 2, with a few genes located on other chromosomes.[1]

The pathway can be broadly divided into the following key stages:

-

Formation of the Trichothecene Skeleton: The pathway is initiated with the cyclization of FPP to trichodiene, a reaction catalyzed by trichodiene synthase, the product of the TRI5 gene.[1][2] This is the first committed step in trichothecene biosynthesis.

-

Oxygenation and Modification of Trichodiene: Following its synthesis, trichodiene undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, primarily encoded by the TRI4 gene.[3] These reactions lead to the formation of various intermediates.

-

Acetylation and Further Modifications: Subsequent steps involve acetylations and other modifications catalyzed by enzymes encoded by genes such as TRI3, TRI7, TRI8, and TRI101, leading to the production of different trichothecene analogues.[3][4] The specific combination of functional TRI genes determines the chemotype of the F. graminearum strain, i.e., whether it produces primarily DON and its acetylated derivatives (3-ADON or 15-ADON) or nivalenol (NIV).[3][4]

The following table summarizes the key genes within the TRI cluster and their respective functions in the deoxynivalenol biosynthesis pathway.

| Gene | Encoded Protein/Enzyme | Function in DON Biosynthesis |

| TRI1 | Cytochrome P450 monooxygenase | Oxygenation of calonectrin.[3] |

| TRI3 | Trichothecene 15-O-acetyltransferase | Acetylation at the C-15 position of the trichothecene core. |

| TRI4 | Cytochrome P450 monooxygenase | Catalyzes multiple oxygenation steps of trichodiene.[3] |

| TRI5 | Trichodiene synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, the first step in the pathway.[1][2] |

| TRI6 | Cys2His2 zinc finger transcription factor | Positive regulator of other TRI genes.[2][5] |

| TRI7 | Trichothecene 4-O-acetyltransferase | Involved in nivalenol (NIV) biosynthesis; often non-functional in DON-producing strains.[3][4] |

| TRI8 | Trichothecene 3-O-esterase | Determines the final acetylated form of DON (3-ADON or 15-ADON). |

| TRI9 | Function unknown | Putatively involved in trichothecene biosynthesis. |

| TRI10 | Trichothecene biosynthesis regulatory protein | Positive regulator of TRI gene expression.[2][5] |

| TRI11 | Cytochrome P450 monooxygenase | Hydroxylation of the trichothecene core. |

| TRI12 | Major facilitator superfamily (MFS) transporter | Efflux pump for trichothecene export, contributing to self-protection. |

| TRI13 | Cytochrome P450 monooxygenase | Involved in nivalenol (NIV) biosynthesis; often non-functional in DON-producing strains.[3][4] |

| TRI14 | Function unknown | Putatively involved in trichothecene biosynthesis. |

| TRI15 | Function unknown | Putatively involved in trichothecene biosynthesis. |

| TRI16 | Acyltransferase | Involved in the modification of the trichothecene core. |

| TRI101 | Trichothecene 3-O-acetyltransferase | Acetylation at the C-3 position, can convert DON to the less toxic 3-acetyl-DON (3-ADON). |

Regulatory Networks Controlling Deoxynivalenol Biosynthesis

The expression of the TRI genes and, consequently, the production of DON, is tightly regulated by a complex network of signaling pathways that respond to various environmental and host-derived cues.

Transcriptional Regulation by TRI6 and TRI10

At the core of the regulatory network are the pathway-specific transcription factors encoded by TRI6 and TRI10. TRI6 is a Cys2His2 zinc finger protein that binds to the promoter regions of other TRI genes, activating their transcription.[2] TRI10 is another key regulatory protein that acts in concert with TRI6 to control the expression of the biosynthetic genes.[5]

Global Signaling Pathways

Beyond the pathway-specific regulators, global signaling cascades play a crucial role in modulating DON biosynthesis. These pathways integrate signals related to nutrient availability, stress, and host-pathogen interactions.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways are central to sensing and responding to extracellular stimuli. In F. graminearum, the FgHOG1 and FgMgv1 MAPK pathways have been implicated in the regulation of DON production.

-

cAMP-Protein Kinase A (PKA) Signaling: The cAMP-PKA pathway is a key regulator of fungal development and secondary metabolism. Nutrient sensing, particularly of carbon and nitrogen sources, can influence intracellular cAMP levels, which in turn modulates the activity of PKA and downstream transcription factors, ultimately affecting TRI gene expression.

The following diagram illustrates the interplay of these signaling pathways in the regulation of DON biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Deoxynivalenol Biosynthesis Related Gene Expression among Different Chemotypes of Fusarium graminearum in Spring Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Deoxynivalenol Biosynthesis in Fusarium pseudograminearum Significantly Repressed by a Megabirnavirus - PMC [pmc.ncbi.nlm.nih.gov]

Deoxynivalenol's Immunomodulatory Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium species, is a prevalent contaminant of cereal grains worldwide.[1][2] Its presence in food and feed poses a significant threat to human and animal health, with the immune system being a primary target.[1][2] The immunotoxicity of DON is complex, exhibiting a dose-dependent duality: low-level exposure often leads to immunostimulation, characterized by the upregulation of pro-inflammatory cytokines, while higher concentrations result in immunosuppression, marked by apoptosis of immune cells.[3][4][5] This technical guide provides an in-depth review of the effects of Deoxynivalenol on the immune system, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.

Data Presentation: Quantitative Effects of Deoxynivalenol on Immune Parameters

The following tables summarize the quantitative effects of DON on cytokine production and immune cell viability, as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of Deoxynivalenol on Cytokine Production

| Cell Line | DON Concentration | Exposure Time | Cytokine | Change in Production | Reference |

| Human U-937 Macrophages | 100 - 1000 ng/mL | 3 - 24 h | IL-6 | Significant increase | [3] |

| Human U-937 Macrophages | 500, 1000 ng/mL | 3 - 6 h | TNF-α | Upregulation | [3] |

| Human U-937 Macrophages | 100 - 1000 ng/mL | 6 - 48 h | IL-8 | Significant increase | [3] |

| Human U-937 Macrophages | 500, 1000 ng/mL (with LPS) | - | TNF-α, IL-8 | Marked superinduction | [3] |

| Human U-937 Macrophages | 100 ng/mL (with LPS) | - | IL-6 | Potentiation | [3] |

| Human U-937 Macrophages | 500, 1000 ng/mL (with LPS) | - | IL-6 | Suppression | [3] |

| Porcine T-Cells (CD4+ and CD8+) | 0.8 µM | - | IFN-γ, TNF-α | Elevated levels | [6] |

| Porcine T-Cells (CD4+) | 0.8 µM | - | IL-17A | No influence | [6] |

| Porcine PBMC | 100 ng/mL | 18 h | IL-1β, IL-8 | Increased mRNA expression | [7] |

| Porcine PBMC | 10 ng/mL | 18 h | IL-2, IL-17, IFN-γ, TNF-α | Decreased mRNA expression | [7] |

| Porcine Helper T-cells | 10 ng/mL | 18 h | IFN-γ, TNF-α | Lower production | [7] |

| Porcine γδ T-cells | 10 ng/mL | 18 h | IL-17 | Lower production | [7] |

Table 2: In Vivo Effects of Deoxynivalenol on Cytokine mRNA Expression in Mice (2 hours post-exposure)

| Tissue | DON Dose (mg/kg BW) | Cytokine mRNA | Change in Expression | Reference |

| Spleen | 5 and 25 | IL-1β, IL-6, TNF-α | Significant induction | [8] |

| Spleen | 5 and 25 | IFN-γ, IL-2 | Significant induction | [8] |

| Spleen | 5 and 25 | IL-4, IL-10 | Significant induction | [8] |

| Peyer's Patches | 5 and 25 | IL-1β, IL-6, TNF-α | Significant induction | [8] |

| Peyer's Patches | 5 and 25 | IFN-γ, IL-2 | Significant induction | [8] |

| Peyer's Patches | 5 and 25 | IL-4, IL-10 | Significant induction | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the immunotoxic effects of Deoxynivalenol.

In Vitro Exposure of Macrophages to Deoxynivalenol

1. Cell Culture and Differentiation:

-

Cell Line: Human monocytic U-937 cells or murine RAW 264.7 macrophages are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (for U-937 cells): To differentiate U-937 monocytes into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 48-72 hours. Following differentiation, the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh, PMA-free medium for at least 24 hours before DON exposure.

2. Deoxynivalenol Exposure:

-

Preparation of DON Solution: A stock solution of DON is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol and stored at -20°C. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of DON (e.g., 100-1000 ng/mL). Control cells are treated with vehicle (solvent) alone.

-

Incubation: Cells are incubated with DON for various time points (e.g., 3, 6, 12, 24, 48 hours) depending on the endpoint being measured.

3. Measurement of Cytokine Production (ELISA):

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris. The supernatant can be stored at -80°C until analysis.

-

ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-8) are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated microplate wells. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.

Western Blot for MAPK Phosphorylation

1. Protein Extraction:

-

After DON treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are scraped, collected, and centrifuged at high speed at 4°C to pellet cellular debris. The supernatant containing the total protein is collected.

-

Protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

-

The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of a MAPK (e.g., anti-phospho-p38, anti-phospho-ERK, or anti-phospho-JNK) diluted in blocking buffer.

-

After washing with TBST, the membrane is incubated for 1 hour at room temperature with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

The membrane is washed again with TBST to remove unbound secondary antibody.

4. Detection:

-

The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or using a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK or a housekeeping protein like GAPDH.

NF-κB Activation Assay

1. Nuclear and Cytoplasmic Fractionation:

-

Following DON treatment, cells are harvested and subjected to a series of centrifugation and extraction steps using commercially available kits to separate the nuclear and cytoplasmic fractions.

2. Western Blot for NF-κB p65:

-

The protein concentration of both the nuclear and cytoplasmic extracts is determined.

-

Equal amounts of protein from each fraction are analyzed by Western blotting as described above, using a primary antibody specific for the p65 subunit of NF-κB.

-

An increase in the amount of p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.

3. Reporter Gene Assay:

-

Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

After transfection, the cells are treated with DON.

-

Cell lysates are then prepared, and the activity of the reporter enzyme is measured using a luminometer. An increase in reporter activity indicates increased NF-κB transcriptional activity.

Signaling Pathways Modulated by Deoxynivalenol

Ribotoxic Stress Response and MAPK Activation

DON and other trichothecenes bind to the 60S ribosomal subunit, inhibiting protein synthesis.[3][9] This binding event triggers a "ribotoxic stress response," leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3][9] Upstream of MAPK activation, the double-stranded RNA-activated protein kinase (PKR) and the hematopoietic cell kinase (Hck), a Src family kinase, have been identified as critical transducers of the DON-induced signal.[3][9]

NF-κB Signaling Pathway

DON has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses.[10] In some contexts, DON can induce the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (typically p50/p65) to the nucleus, where it promotes the transcription of pro-inflammatory genes. However, other studies suggest that DON can inhibit NF-κB activation induced by other stimuli, such as Toll-like receptor (TLR) agonists, by downregulating the expression of the adaptor protein MyD88.[8] This highlights the context-dependent nature of DON's effect on NF-κB signaling.

Experimental Workflow for Investigating DON's Immunotoxicity

A typical experimental workflow to investigate the immunotoxic effects of DON involves a combination of in vitro and in vivo studies.

Conclusion

Deoxynivalenol exerts profound and complex effects on the immune system, acting as a potent modulator of key signaling pathways that govern inflammation and cell survival. Its ability to trigger the ribotoxic stress response and subsequently activate MAPK and NF-κB signaling pathways underlies its dualistic immunomodulatory properties. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology, immunology, and drug development. A thorough understanding of DON's mechanisms of action is crucial for assessing the risks associated with its exposure and for developing potential therapeutic strategies to mitigate its adverse health effects. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these findings into effective clinical and public health interventions.

References

- 1. bu.edu [bu.edu]

- 2. Deoxynivalenol-Induced Proinflammatory Gene Expression: Mechanisms and Pathological Sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. origene.com [origene.com]

- 6. Differential cytokine mRNA expression in mice after oral exposure to the trichothecene vomitoxin (deoxynivalenol): dose response and time course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Deoxynivalenol's Molecular Targets in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species. DON poses a significant health risk due to its widespread contamination of cereal-based foods. Understanding its molecular interactions within mammalian cells is crucial for assessing its toxicity and developing potential therapeutic interventions. This document details the primary molecular targets of DON, the signaling pathways it modulates, and the experimental methodologies used to identify these interactions.

Core Molecular Target: The Ribosome

The primary and most well-established molecular target of DON in mammalian cells is the 60S ribosomal subunit . DON binds to the A-site of the ribosome, interfering with the peptidyl transferase activity.[1] This inhibition of protein synthesis is a central mechanism of its toxicity.[1][2] This interaction triggers a "ribotoxic stress response," a signaling cascade that activates downstream cellular pathways.[3][4]

Key Signaling Pathways Modulated by Deoxynivalenol

DON exposure rapidly activates several key signaling pathways, largely as a consequence of the initial ribotoxic stress. These pathways are central to cellular processes such as inflammation, apoptosis, and cell cycle regulation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade activated by DON.[2][4] DON exposure leads to the phosphorylation and activation of all three major MAPK families: ERK1/2, JNK, and p38.[5][6] Activation of these kinases leads to the downstream regulation of transcription factors, such as AP-1 (c-Fos, c-Jun), which in turn modulate the expression of genes involved in inflammation and apoptosis.[7][8]

NF-κB Signaling Pathway

Gene set enrichment analysis has shown that DON activates the NF-κB pathway in human T cells, particularly within the first few hours of exposure.[3] This pathway is a key regulator of the inflammatory response, and its activation by DON contributes to the upregulation of pro-inflammatory cytokines.

Other Affected Pathways

-

Endoplasmic Reticulum (ER) Stress: DON induces the expression of ER stress response genes.[3] This may be a direct consequence of the toxin's effect on ribosomes, which are often attached to the ER.[3]

-

Apoptosis: DON can induce apoptosis through both MAPK-dependent and -independent mechanisms.[4][5] Studies have shown that DON can upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL2.[5] The FOXO3a signaling pathway has also been implicated in DON-induced apoptosis.[9]

-

mTOR Signaling: Proteomic and metabolomic analyses have suggested that the mTOR signaling pathway is affected by DON exposure.[10]

Quantitative Data on Molecular Changes Induced by Deoxynivalenol

The following tables summarize the quantitative changes in protein and gene expression observed in mammalian cells following exposure to DON.

Table 1: Alterations in Protein Abundance in Human Lymphocytes Exposed to DON

| Protein | Cell Line | DON Concentration | Fold Change | Experimental Method | Reference |

| Ubiquitin carboxyl-terminal hydrolase isozyme L3 | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Proteasome subunit β type-4 | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Proteasome subunit α type-6 | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Inosine-5'-monophosphate dehydrogenase 2 | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| GMP synthase | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Microtubule-associated protein RP/EB family member 1 (EB1) | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| RNA polymerases I, II, III subunit ABC1 | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Triosephosphate isomerase | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

| Transketolase | RPMI1788 (B cells), JurkatE6.1 (T cells) | Up to 500 ng/mL | > 1.4 | 2-DE | [2][11] |

Table 2: Changes in Gene Expression in Murine Spleen Exposed to DON

| Gene | DON Dose | Fold Change | Experimental Method | Reference |

| IL-6 | 25 mg/kg | ~1200 | Real-time PCR | [12] |

| IL-1α | 25 mg/kg | ~30 | Real-time PCR | [12] |

| IL-1β | 25 mg/kg | ~25 | Real-time PCR | [12] |

| IL-11 | 25 mg/kg | ~3 | Real-time PCR | [12] |

| MIP-2 | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| CINC-1 | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| MCP-1 | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| MCP-3 | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| c-Fos | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| c-Jun | 25 mg/kg | Upregulated | Microarray/Real-time PCR | [7][8] |

| JNK2 | 25 mg/kg | Decreased | Microarray | [7][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are outlines of key experimental protocols used to investigate the molecular targets of DON.

Proteomic Analysis using 2D-Gel Electrophoresis (2-DE)

This technique is used to separate complex protein mixtures from cells exposed to DON and control conditions.

-

Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes) are cultured and exposed to various concentrations of DON for specific time periods.[2][11]

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

First Dimension - Isoelectric Focusing (IEF): Proteins are separated based on their isoelectric point (pI) in a pH gradient.

-

Second Dimension - SDS-PAGE: The IEF strip is then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.

-

Gel Staining and Imaging: Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots, and the gels are imaged.

-

Image Analysis: Specialized software is used to compare the protein spot patterns between DON-treated and control samples, identifying spots with significant changes in intensity.

-

Protein Identification: Differentially expressed protein spots are excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) for identification.[11]

Gene Expression Analysis using Microarrays

Microarrays are used to simultaneously measure the expression levels of thousands of genes in response to DON.

-

RNA Isolation: Total RNA is extracted from DON-treated and control cells or tissues.[7][8]

-

cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes.

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

-

Scanning: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

-

Data Analysis: The data is normalized and statistically analyzed to identify genes that are significantly up- or downregulated in response to DON.[7][8]

Validation of Gene Expression by Real-Time PCR (qPCR)

qPCR is a sensitive and specific method used to validate the results obtained from microarray analysis for a select number of genes.

-

RNA Isolation and cDNA Synthesis: As described for microarrays.

-

Primer Design: Gene-specific primers are designed for the target genes of interest and a reference (housekeeping) gene.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated after normalization to the reference gene.[12]

Conclusion

Deoxynivalenol exerts its toxicity in mammalian cells through a multi-faceted mechanism that originates from its binding to the ribosome. This initial insult triggers a cascade of signaling events, primarily through the MAPK and NF-κB pathways, leading to altered gene and protein expression, inflammation, and apoptosis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the intricate molecular interactions of DON and to develop strategies to mitigate its adverse health effects. Continued research in this area is essential for a comprehensive understanding of DON's toxicology and for ensuring food safety.

References

- 1. Exploring the dermotoxicity of the mycotoxin deoxynivalenol: combined morphologic and proteomic profiling of human epidermal cells reveals alteration of lipid biosynthesis machinery and membrane structural integrity relevant for skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2 [ouci.dntb.gov.ua]

- 7. tandfonline.com [tandfonline.com]

- 8. Gene expression profiling in spleens of deoxynivalenol-exposed mice: immediate early genes as primary targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proteomic analysis of the effects of the immunomodulatory mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Chronic Deoxynivalenol Exposure: A Technical Guide to Associated Health Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species contaminating cereal grains, poses a significant threat to human and animal health. Chronic exposure to DON, even at low levels, is associated with a spectrum of adverse health effects, primarily targeting the gastrointestinal, immune, and nervous systems. This technical guide provides an in-depth overview of the health risks associated with chronic DON exposure, focusing on its molecular mechanisms of action, quantitative toxicological data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pathophysiology of DON toxicity and in developing effective mitigation strategies and therapeutic interventions.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin frequently found in cereal crops such as wheat, corn, and barley.[1] Its chemical stability during food processing and storage leads to widespread contamination of food and feed products, resulting in continuous low-level exposure for both humans and animals.[2] While acute high-dose exposure to DON is known to cause emesis and gastroenteritis, chronic exposure to lower doses is linked to a range of more subtle but significant health issues, including growth retardation, immune dysregulation, and neurobehavioral changes.[2][3] Understanding the molecular underpinnings of these toxic effects is crucial for accurate risk assessment and the development of targeted therapies.

Mechanisms of Deoxynivalenol Toxicity

The primary molecular mechanism of DON-induced toxicity is the inhibition of protein synthesis through its binding to the 60S ribosomal subunit. This interaction, known as the "ribotoxic stress response," triggers a cascade of downstream signaling events, most notably the activation of Mitogen-Activated Protein Kinases (MAPKs).

Ribotoxic Stress Response and MAPK Activation

Upon binding to the ribosome, DON induces a conformational change that activates upstream kinases, including the double-stranded RNA-activated protein kinase (PKR) and hematopoietic cell kinase (Hck).[4] These kinases then phosphorylate and activate the three major MAPK families: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[5] The activation of these pathways plays a central role in mediating the pro-inflammatory and apoptotic effects of DON.

Oxidative Stress and Nrf2/HO-1 Pathway

Chronic DON exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). In response to this, the cell activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway as a protective mechanism. Nrf2, a transcription factor, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes, including HO-1.

Health Risks Associated with Chronic DON Exposure

Gastrointestinal Effects

The gastrointestinal tract is the first and primary target of ingested DON. Chronic exposure leads to impaired intestinal barrier function, characterized by decreased expression of tight junction proteins (e.g., claudins, occludin, and ZO-1). This results in increased intestinal permeability ("leaky gut"), which allows for the translocation of luminal antigens and pathogens into the systemic circulation, potentially triggering inflammation and other systemic effects.

Table 1: Quantitative Data on DON-Induced Gastrointestinal Effects

| Species/Model | Duration of Exposure | DON Dose/Concentration | Observed Effect | Reference |

| Caco-2 cells | <1 hour | 1.39 µM | Disintegration of cell monolayer | [6] |

| Piglets | 60 days | >1.3 mg/kg feed | Disrupted cerebral calcium homeostasis, increased lipid oxidation | [3] |

| Rats | 42 days | >0.2 mg/kg bw | Reduction of gliocytes and neurons in the myenteric plexus | [3] |

Immunotoxicity

DON exerts complex, dose-dependent effects on the immune system. At low concentrations, it can be immunostimulatory, leading to the upregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] Conversely, higher concentrations can be immunosuppressive, inducing apoptosis in immune cells like T-cells and B-cells.[4] This dual activity can lead to a state of chronic inflammation and an increased susceptibility to infections.

Table 2: Quantitative Data on DON-Induced Immunomodulatory Effects

| Cell Type/Model | DON Concentration | Duration | Effect on Cytokine Levels | Reference |

| IPEC-J2 cells | Not specified | Not specified | Increased IL-1A, IL-6, and TNF-α release | [5] |

| Mice | 0.071 or 0.355 mg/kg bw | 4 weeks (3x/week) | Increased plasma IgA | [7] |

Neurotoxicity

DON can cross the blood-brain barrier and exert direct neurotoxic effects. Chronic exposure has been associated with behavioral changes such as anorexia, lethargy, and altered cognitive function.[2][3] Mechanistically, DON can induce neuronal apoptosis, alter neurotransmitter levels, and promote neuroinflammation.[3]

Table 3: Quantitative Data on DON-Induced Neurotoxicity

| Species | Duration of Exposure | DON Dose/Concentration | Observed Neurotoxic Effect | Reference |

| Mice, rats, pigs, poultry | Chronic | 0.1 to 25 mg/kg feed | Aggressiveness, anxiety, increased locomotor activity | [3] |

| Mice | 1 week | 2.5 ppm in diet (0.36 mg/kg) | Drastic decrease in food intake and weight loss | [2] |

| Rats | 9 weeks | 0.5 mg/kg in diet | Growth reduction and decreased food intake | [2] |

| Dogs and cats | 2 weeks | 6 to 8 ppm in diet (0.4 mg/kg) | Similar observations to rodents | [2] |

| Mice | Acute (per os) | 6.25, 12.5, and 25 mg/kg | Dose-dependent reduction in daily food intake | [2] |

| Swine | Not specified | 50 to 100 µg/kg (orally) | Vomiting | [2] |

Experimental Protocols

Assessment of Intestinal Barrier Function: Transepithelial Electrical Resistance (TEER)

TEER measurement is a widely used, non-invasive method to assess the integrity of epithelial cell monolayers in vitro.

Methodology:

-

Cell Culture: Plate epithelial cells (e.g., Caco-2) on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.

-

Instrumentation: Use a voltohmmeter with a "chopstick" electrode pair (e.g., EVOM™ from World Precision Instruments).

-

Sterilization: Sterilize the electrodes with 70% ethanol and allow to air dry. Rinse with sterile PBS or culture medium before use.

-

Measurement: Place the electrodes in the apical and basolateral compartments of the Transwell insert. The longer electrode should touch the bottom of the well, and the shorter electrode should be submerged in the apical medium without touching the cell monolayer.

-

Reading: Record the resistance value (in Ω).

-

Calculation: To obtain the TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.

Assessment of Apoptosis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Expose immune cells (e.g., lymphocytes, macrophages) to varying concentrations of DON for a specified duration.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Chronic exposure to Deoxynivalenol represents a significant public health concern. Its ability to induce a ribotoxic stress response, leading to MAPK activation, inflammation, and apoptosis, underlies its detrimental effects on the gastrointestinal, immune, and nervous systems. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the toxic mechanisms of DON and to develop strategies to mitigate its health risks. Continued research is essential to refine our understanding of the dose-response relationships in humans and to establish more precise regulatory limits for this pervasive mycotoxin.

References

- 1. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Deoxynivalenol Toxicity Mechanisms: The Brain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2 [ouci.dntb.gov.ua]

- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deoxynivalenol in Wheat and Maize: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a type B trichothecene mycotoxin, is a significant contaminant of cereal crops, particularly wheat and maize, on a global scale.[1][2] Produced primarily by the Fusarium species F. graminearum and F. culmorum, DON poses a considerable threat to food and feed safety.[3][4][5] Its presence in the food chain is a major concern for human and animal health due to its various toxic effects, including gastroenteritis, immune system modulation, and inhibition of protein synthesis.[1][3][4] This technical guide provides a comprehensive overview of the occurrence of DON in wheat and maize, details analytical methodologies for its detection, and explores the molecular mechanisms underlying its toxicity.

Occurrence of Deoxynivalenol in Wheat and Maize

The contamination of wheat and maize with Deoxynivalenol is a worldwide issue, with prevalence and concentration levels varying significantly by region, year, and agricultural practices.[3][6] Climatic conditions, particularly moisture during the flowering stage of the crops, play a crucial role in Fusarium infection and subsequent DON production.

Quantitative Data on DON Occurrence

The following tables summarize the findings of various studies on the prevalence and concentration of DON in wheat and maize samples from different parts of the world.

Table 1: Occurrence of Deoxynivalenol (DON) in Wheat

| Region/Country | Year(s) of Sampling | No. of Samples | Prevalence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Europe (11 countries) | Not Specified | 11,022 | 61 | Not Specified | Not Specified | [2] |

| Europe | 2019 | 2,011 | 56 | Up to 22,000 | Not Specified | [3] |

| Europe (11 countries) | Not Specified | Not Specified | 61 | Not Specified | Not Specified | [3] |

| Luxembourg & Switzerland | 2007-2018 | 714 | 33 | 76 - 9,247 | Not Specified | [3] |

| Poland | Not Specified | Not Specified | 100 | 82 - 2,975 | 770.7 | [1] |

| China | Not Specified | 672 | 91.5 | 2.4 - 1,130 | Not Specified | [1] |

| China | Not Specified | 180 | Not Specified | 14.52 - 41,157.13 | 488.02 | [1] |

| Argentina | Not Specified | Not Specified | 100 | 50 - 9,480 | Not Specified | [1] |

| Pakistan (Summer) | 2018-2019 | 232 | 44.8 | LOD - 2,145 | Not Specified | [1] |

| Pakistan (Winter) | 2018-2019 | 217 | 41.9 | LOD - 2,050 | Not Specified | [1] |

| Serbia (2004 Harvest) | 2004 | 59 | 50 | 630 - 1,840 | 1,235 | [2] |

| Serbia (2005-2007) | 2005-2007 | 55 | 34.5 | 57 - 423 | 190 | [2] |

| Hungary | 2008-2015 | 305 | Not Specified | Not Specified | 181 (2012) - 2159 (2011) | [7] |

| Southern Brazil | 2008-2015 | Not Specified | Not Specified | Not Specified | 111 | [8] |

| Paraná, Brazil | 2008-2009 | 113 | 66.4 | 206.3 - 4,732.3 | 1,894.9 | [9] |

LOD: Limit of Detection

Table 2: Occurrence of Deoxynivalenol (DON) in Maize

| Region/Country | Year(s) of Sampling | No. of Samples | Prevalence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Europe (11 countries) | Not Specified | Not Specified | 89 | Not Specified | Not Specified | [2] |

| Pakistan (Summer) | 2018-2019 | 142 | 61.2 | LOD - 2,967 | Not Specified | [1] |

| Pakistan (Winter) | 2018-2019 | 128 | 44.5 | LOD - 2,490 | Not Specified | [1] |

| Serbia (2004 Harvest) | 2004 | 226 | 50 | 42 - 2,460 | 536 | [2] |

| Serbia (2005-2007) | 2005-2007 | 216 | 32.4 | 27 - 2,210 | 223 | [2] |

| Tanzania | Not Specified | Not Specified | Not Specified | 57 - 825 | Not Specified | [1] |

| Cameroon | Not Specified | Not Specified | Not Specified | 43 - 435 | Not Specified | [1] |

| Italy | Not Specified | Not Specified | Not Specified | 1 - 930 | Not Specified | [1] |

| South Africa | Not Specified | Not Specified | 88.3 | Not Specified | 542.54 | [10] |

| Global (Feed Samples) | 10-year period | Not Specified | 67 | Not Specified | 520 | [11] |

LOD: Limit of Detection

Experimental Protocols for Deoxynivalenol Analysis

Accurate and sensitive analytical methods are crucial for monitoring DON contamination in food and feed. The most commonly employed techniques are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the DON antigen.

Methodology:

-

Sample Preparation:

-

Grind a representative sample to a fine powder.[12]

-

Extract a known weight of the ground sample (e.g., 4 g) with a specific volume of an extraction solvent, typically a methanol/water mixture (e.g., 20 mL of 10% methanol).[9][12]

-

Shake the mixture for a defined period (e.g., 1 hour) to ensure efficient extraction.[9]

-

Centrifuge the extract to pellet solid particles.[9]

-

The supernatant is collected for analysis.[9]

-

-

ELISA Procedure (Indirect Competitive):

-

Microtiter plates are pre-coated with a DON-protein conjugate.

-

A known amount of DON-specific antibody is mixed with the sample extract or standard solutions.

-

This mixture is added to the wells of the microtiter plate.

-

During incubation, free DON in the sample competes with the coated DON-protein conjugate for binding to the antibody.

-

After incubation, the wells are washed to remove unbound components.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

-

After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.[12]

-

The intensity of the color is inversely proportional to the concentration of DON in the sample and is measured using a microplate reader.[12]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and quantitative method for DON analysis, often used for confirmation of ELISA results.

Methodology:

-

Sample Preparation and Cleanup:

-

Extraction is typically performed with an acetonitrile/water mixture.

-

The crude extract is often subjected to a cleanup step to remove interfering matrix components. Immunoaffinity columns (IACs) are commonly used for this purpose. The extract is passed through the column, where DON is selectively retained by specific antibodies. After washing the column, DON is eluted with a solvent like methanol.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.

-

Detection: A UV detector is frequently used, with the wavelength set around 220 nm.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the analysis of DON and its metabolites, providing both quantification and structural confirmation.

Methodology:

-

Sample Preparation:

-

Extraction is performed with a solvent mixture such as acetonitrile/water/acetic acid (e.g., 79/20/1, v/v/v).[7][13]

-

A defatting step with hexane may be included for high-fat matrices.[7][13]

-

The extract is filtered, evaporated, and the residue is redissolved in the mobile phase for injection.[7][13]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: A UPLC or HPLC system with a C18 column is used for separation. The mobile phase often consists of a mixture of methanol and water with an ammonium acetate buffer.[7][13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used. Ionization is achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

-

Signaling Pathways and Molecular Mechanisms of DON Toxicity

Deoxynivalenol exerts its toxic effects by interfering with fundamental cellular processes. A primary mechanism is the inhibition of protein synthesis through its binding to the 60S ribosomal subunit.[8] This interaction triggers a "ribotoxic stress response," leading to the activation of various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key players in mediating the inflammatory and apoptotic effects of DON.[2][14]

-

p38 and ERK Activation: DON has been shown to induce the phosphorylation and activation of p38 and ERK1/2 in various cell types, including intestinal epithelial cells.[6][14] Activation of these pathways leads to the production of pro-inflammatory cytokines such as IL-1A, IL-6, and TNF-α.[6]

-

JNK Activation: The JNK pathway is also activated in response to DON and is involved in apoptosis and inflammatory responses.

The activation of MAPK signaling pathways by DON is a critical event that leads to downstream cellular effects such as inflammation, cell cycle arrest, and apoptosis.[5]

Effects on Protein Synthesis and Cell Cycle

As a potent inhibitor of protein synthesis, DON disrupts cellular homeostasis.[4][10][11] This inhibition can lead to cell cycle arrest, primarily at the G0/G1 and S phases, and can induce apoptosis.[15]

Visualizations

Signaling Pathway of DON-induced Cellular Response

Caption: DON-induced activation of MAPK signaling pathways.

Experimental Workflow for DON Analysis by LC-MS/MS

Caption: A typical workflow for the analysis of DON.

Logical Relationship in Mycotoxin Risk Assessment

Caption: The logical flow of mycotoxin risk assessment.

Conclusion

The prevalence of Deoxynivalenol in wheat and maize remains a significant challenge for global food safety. Understanding its occurrence patterns, employing robust analytical methods for its detection, and elucidating the molecular mechanisms of its toxicity are paramount for developing effective risk assessment and mitigation strategies. This guide provides a foundational resource for professionals engaged in research, diagnostics, and the development of interventions to minimize the impact of DON on human and animal health.

References

- 1. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deoxynivalenol: mechanisms of action, human exposure, and toxicological relevance. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Deoxynivalenol affects cell metabolism in vivo and inhibits protein synthesis in IPEC-1 cells [ouci.dntb.gov.ua]

- 5. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2 [ouci.dntb.gov.ua]

- 7. tandfonline.com [tandfonline.com]

- 8. Deoxynivalenol: An Overview on Occurrence, Chemistry, Biosynthesis, Health Effects and Its Detection, Management, and Control Strategies in Food and Feed [mdpi.com]

- 9. Enzyme-Linked Immunosorbent-Assay for Deoxynivalenol (DON) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deoxynivalenol Affects Cell Metabolism and Increases Protein Biosynthesis in Intestinal Porcine Epithelial Cells (IPEC-J2): DON Increases Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deoxynivalenol affects cell metabolism in vivo and inhibits protein synthesis in IPEC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food [agris.fao.org]

- 14. Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nivalenol and Deoxynivalenol Affect Rat Intestinal Epithelial Cells: A Concentration Related Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deoxynivalenol in the Pathogenesis of Fusarium Head Blight: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract